molecular formula C11H17N3O B1446220 2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 1443290-32-1

2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B1446220
CAS No.: 1443290-32-1
M. Wt: 207.27 g/mol
InChI Key: GYTBRBTXDCZDMU-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tandem One-Pot Synthesis

This compound is involved in the synthesis of 2-arylcinnolin-6(2H)-one derivatives via tandem annulation. This process utilizes different heating modes, such as conventional heating, ultrasound, and microwave irradiation, demonstrating the compound's versatility in synthetic organic chemistry. The optimization of the annulation process and the establishment of the annulated structures were thoroughly investigated, highlighting the compound's role in advancing synthetic methodologies (H. Al-Matar, K. Dawood, & W. M. Tohamy, 2018).

Electrochemistry Study

The electrochemical properties of 6-methyl-5,6,7,8-tetrahydropterin, a related compound, have been studied, providing insights into the redox behavior and potential applications of similar compounds in biochemical and electrochemical fields. This research contributes to understanding the electrooxidation mechanisms and the chemical stability of such compounds under various conditions (Lionel G. Karber & G. Dryhurst, 1982).

Synthesis of Amino Acid Derivatives

The compound has been utilized in the synthesis of novel amino acid derivatives, demonstrating its importance in the development of new molecules with potential biological activities. This research explores the compound's reactivity and its application in creating structurally diverse and biologically significant molecules (R. Enes, A. Tomé, & J. Cavaleiro, 2005).

Anti-Inflammatory Activity Study

Research on related compounds, such as 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, has shown significant anti-inflammatory activity. This suggests that compounds within this chemical class, including "2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one," could possess similar biological properties and potential therapeutic applications (Osarumwense Peter Osarodion, 2020).

Mechanism of Action

Mode of Action

The mode of action of 2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be investigated.

Properties

IUPAC Name

2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-2-3-10-9(6-8)7-11(15)14(13-10)5-4-12/h7-8H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTBRBTXDCZDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 2
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 4
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 5
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 6
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

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